
2-Butylcyclopenta-1,3-diene;zirconium(2+);dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(n-butylcyclopentadienyl)zirconium dichloride: is an organometallic compound with the chemical formula C18H26Cl2Zr. It is a white crystalline powder or needles and is known for its role as a catalyst in various chemical reactions, particularly in polymerization processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(n-butylcyclopentadienyl)zirconium dichloride typically involves the reaction of zirconium tetrachloride with n-butylcyclopentadiene in the presence of a suitable solvent. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization .
Industrial Production Methods: Industrial production of bis(n-butylcyclopentadienyl)zirconium dichloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is produced in bulk and is often used as a catalyst in the polymer industry .
Chemical Reactions Analysis
Types of Reactions:
Polymerization Reactions: Bis(n-butylcyclopentadienyl)zirconium dichloride is widely used as a catalyst in the polymerization of olefins, such as ethylene and propylene.
Substitution Reactions: It can undergo substitution reactions where the chlorine atoms are replaced by other ligands.
Common Reagents and Conditions:
Polymerization: Typically involves the use of co-catalysts like methylaluminoxane (MAO) under controlled temperature and pressure conditions.
Substitution: Involves the use of various ligands and solvents under inert atmosphere.
Major Products:
Scientific Research Applications
Chemistry:
Organometallic Chemistry: Studied for its unique properties and reactivity in forming various organometallic complexes.
Biology and Medicine:
Research Tool:
Industry:
Mechanism of Action
Catalytic Mechanism: Bis(n-butylcyclopentadienyl)zirconium dichloride acts as a
Properties
Molecular Formula |
C18H28Cl2Zr |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
2-butylcyclopenta-1,3-diene;zirconium(2+);dihydrochloride |
InChI |
InChI=1S/2C9H13.2ClH.Zr/c2*1-2-3-6-9-7-4-5-8-9;;;/h2*4,7H,2-3,5-6H2,1H3;2*1H;/q2*-1;;;+2 |
InChI Key |
KFPJAUXSSNGIJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=[C-]CC=C1.CCCCC1=[C-]CC=C1.Cl.Cl.[Zr+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


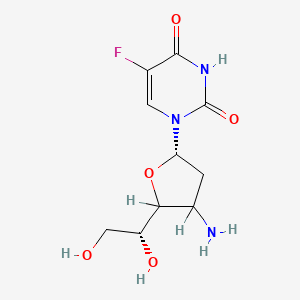
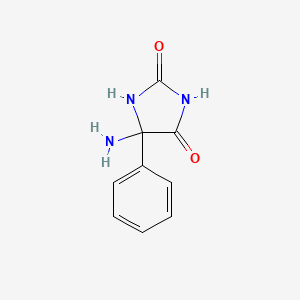
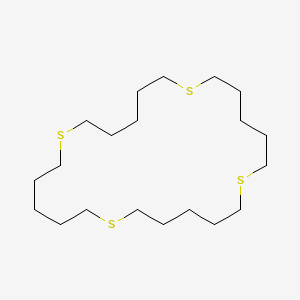
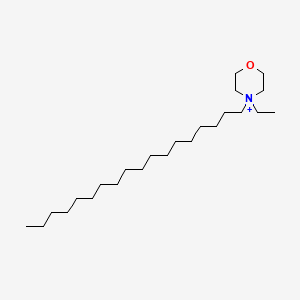
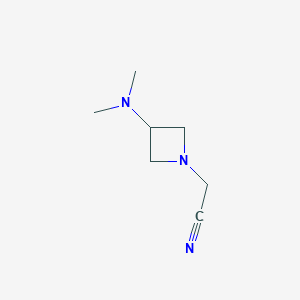
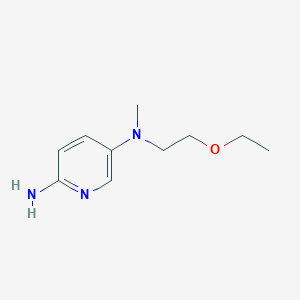
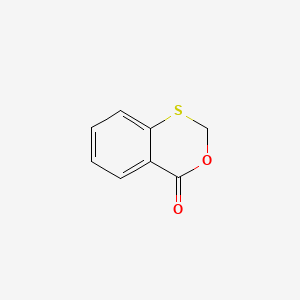
![4'-(Aminomethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B12812762.png)


![8-Fluoro-3,3-diphenylnaphtho[1,2-c]furan-1(3h)-one](/img/structure/B12812773.png)
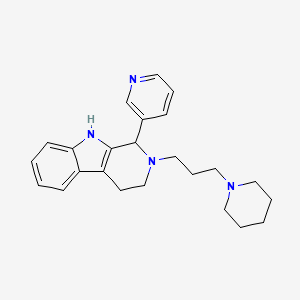
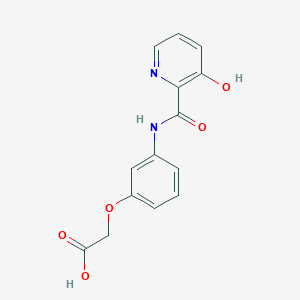
![2-((((3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl)oxy)carbonyl)benzoic acid](/img/structure/B12812782.png)
